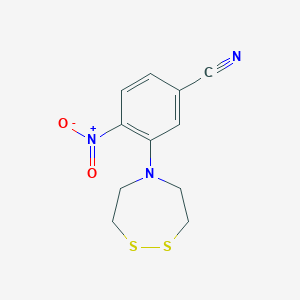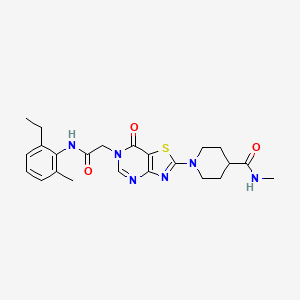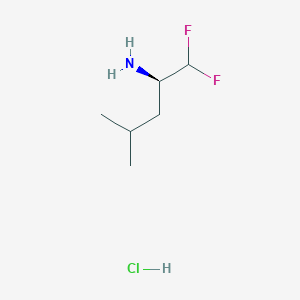![molecular formula C20H16ClN3O3S B2886249 methyl 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536713-96-9](/img/structure/B2886249.png)
methyl 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a significant class of compounds that have found extensive applications in medicinal chemistry . They are often part of bioactive aromatic compounds and have been found in many important synthetic drug molecules . These compounds can bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of indole derivatives often involves various modifications such as oxidation, cyclization, and halogenation . These modifications add to the molecular complexity of these compounds .Molecular Structure Analysis
Indole is a heterocyclic compound that contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and can lead to a wide range of compounds with different biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. In general, they are crystalline and colorless in nature with specific odors .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthetic Methods and Chemical Reactions : The compound has been involved in synthetic pathways that lead to novel structures with potential bioactive properties. For instance, Sayed and Ali (2007) explored the synthesis of related compounds through reactions with hydrazine derivatives, hydroxyl-amine hydrochloride, and other nucleophiles for antiviral evaluations, showcasing the compound's role in developing potential antiviral agents (H. Sayed & M. A. Ali, 2007).
Structural Studies : The structural characteristics of similar compounds have been elucidated through various spectroscopic techniques, including IR, NMR, and X-ray diffraction, providing insights into their molecular frameworks and potential interactions with biological targets. For example, Shuang-hu (2014) synthesized a related compound through condensation, chlorination, and esterification reactions, with its structure confirmed by IR, 1H NMR, and X-ray diffraction (Yan Shuang-hu, 2014).
Potential Applications
Corrosion Inhibition : Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan, including compounds structurally similar to the one , for their effectiveness in inhibiting stainless steel corrosion in acidic environments. Their study highlights the potential application of these compounds in protecting metals from corrosion (S. Vikneshvaran & S. Velmathi, 2017).
Anticancer and Antimicrobial Agents : Katariya, Vennapu, and Shah (2021) synthesized and characterized new heterocyclic compounds, including oxazole, pyrazoline, and pyridine moieties, for their anticancer and antimicrobial activities. Although not directly related, this research demonstrates the interest in developing multifunctional molecules with potential therapeutic applications, similar in conceptual approach to the synthesis and application studies of the compound (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to affect a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Indole derivatives are known to have diverse biological activities . For instance, some indole derivatives have demonstrated notable cytotoxicity in certain cells . The specific effects of this compound would depend on its targets and mode of action.
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-11(19(26)27-2)28-20-23-16-14-8-3-4-9-15(14)22-17(16)18(25)24(20)13-7-5-6-12(21)10-13/h3-11,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJSDLHVAQNLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2886166.png)


![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2886171.png)



![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2886177.png)
![3-methyl-7-(2-methylpropyl)-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2886179.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2886184.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B2886185.png)
![Tert-butyl N-[(8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methyl]carbamate](/img/structure/B2886188.png)
![7-(1H-imidazol-1-yl)-3-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2886189.png)